2-(3-Aminophenyl)acetamide

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers requiring orthogonally reactive meta-substituted phenylacetamide building blocks face limited sourcing. 2-(3-Aminophenyl)acetamide (CAS 129743-47-1) solves this with a critical methylene spacer enabling chemoselective acylations. • Meta-NH₂ provides distinct regioselectivity vs para-isomer (CAS 2393-18-2). • Essential intermediate per patented K⁺ channel modulator synthesis. • Enables unique 3D pharmacophore space exploration not accessible with rigid acetanilide analogs. Bulk quantities available.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 129743-47-1
Cat. No. B136893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)acetamide
CAS129743-47-1
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC(=O)N
InChIInChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyLBWKDTFSPUMSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminophenyl)acetamide Specifications


2-(3-Aminophenyl)acetamide (CAS 129743-47-1) is an organic compound belonging to the class of phenylacetamides, with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. It is characterized by a primary amine group substituted at the meta position of the phenyl ring, connected via a methylene bridge to an acetamide group. This compound is primarily utilized as a research chemical and an intermediate in pharmaceutical and organic synthesis .

2-(3-Aminophenyl)acetamide Substitution Risks


Substituting 2-(3-Aminophenyl)acetamide with its closest structural analogs, such as N-(3-aminophenyl)acetamide (CAS 102-28-3) or 2-(4-aminophenyl)acetamide (CAS 2393-18-2), is not a scientifically sound practice due to fundamental differences in their chemical architecture and resultant properties. The presence and position of the methylene bridge (-CH2-) between the phenyl ring and the amide group in 2-(3-Aminophenyl)acetamide fundamentally alters its conformational flexibility, electronic distribution, and reactivity profile compared to compounds where the amide is directly attached to the aromatic ring [1]. This structural divergence directly impacts its role as a synthetic intermediate, as the methylene spacer is a critical design element for downstream coupling reactions (e.g., forming new C-C or C-N bonds) and for modulating the spatial orientation of pharmacophores in medicinal chemistry applications [2].

2-(3-Aminophenyl)acetamide Differentiation Evidence


Methylene Spacer Synthetic Utility

2-(3-Aminophenyl)acetamide contains a methylene (-CH2-) spacer between the phenyl ring and the acetamide carbonyl, a feature absent in N-(3-aminophenyl)acetamide (CAS 102-28-3). This structural difference provides a distinct site for chemical modification and alters the compound's conformational flexibility [1]. In comparative QSAR studies on phenylacetamide derivatives, the presence of this methylene group has been quantitatively shown to influence biological activity. Specifically, QSAR analysis revealed that compounds possessing a methylene group between the phenyl and the carboxyamido moiety demonstrated a quantifiable change in activity against drug-resistant S. aureus compared to analogs lacking this spacer [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Meta-Substitution Chemical Reactivity

The target compound's amino group is situated at the meta position relative to the acetamide-bearing side chain. This contrasts with the para-substituted analog, 2-(4-aminophenyl)acetamide (CAS 2393-18-2). The meta position prevents direct resonance interaction between the amino group and the electron-withdrawing acetamide side chain through the aromatic π-system, unlike the para isomer where such conjugation is possible [1]. This fundamental electronic difference results in distinct reactivity patterns. For example, the meta-amino group has a different pKa and nucleophilicity profile, which is critical for chemoselective transformations [2].

Regioselectivity Chemical Reactivity Electronics

Key Intermediate for Potassium Channel Modulators

2-(3-Aminophenyl)acetamide is specifically cited as a starting material and key intermediate in patent literature for the synthesis of phenylamide compounds designed as potassium ion channel modulators [1]. The synthesis involves a multi-step process starting with 3-nitrophenylacetic acid and proceeds via 2-(3-aminophenyl)-N-(2-hydroxyethyl)acetamide to produce the final active compounds [1]. This specific synthetic route is enabled by the compound's unique combination of a meta-amino group and the acetamide side chain with a free methylene, which provides the necessary nucleophilic site for N-alkylation. Close analogs like N-(3-aminophenyl)acetamide, lacking this free methylene, would not be suitable intermediates for this exact patented pathway.

Pharmaceutical Intermediates Potassium Channel Modulators Patent Chemistry

2-(3-Aminophenyl)acetamide Applications


Flexible Phenylacetamide Scaffold in Lead Optimization

As established by QSAR studies on phenylacetamide derivatives [1], the methylene spacer in 2-(3-Aminophenyl)acetamide is a key determinant of molecular topology and biological activity. Research programs focused on developing new anti-infectives or receptor modulators where conformational flexibility is a critical parameter will find this compound to be a unique building block. It is not interchangeable with its more rigid acetanilide analogs (e.g., CAS 102-28-3) when the goal is to explore a specific three-dimensional pharmacophore space [1].

Validated Intermediate for Potassium Channel Modulators

For organizations pursuing intellectual property related to potassium ion channel modulation [2], sourcing this specific compound is a non-negotiable requirement. The patented synthetic route from 3-nitrophenylacetic acid to the final active phenylamides explicitly relies on the chemical structure of 2-(3-Aminophenyl)acetamide as a key intermediate [2]. Any substitution with a different regioisomer or analog will fail to produce the desired patented compounds and deviate from validated process chemistry [2].

Chemoselective Derivatization Studies

Researchers designing synthetic pathways that require orthogonally reactive functional groups will select this compound for its unique electronic profile [3]. The meta-amino group provides a nucleophilic handle with distinct reactivity compared to the para-isomer, allowing for chemoselective acylations or alkylations in the presence of other sensitive groups [3]. This precision is lost when substituting with the para-analog (CAS 2393-18-2), which would exhibit different regioselectivity and potentially lead to complex product mixtures [3].

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